molecular formula C13H14ClN3 B183479 2-Chloro-3-(piperidin-1-yl)quinoxaline CAS No. 32998-26-8

2-Chloro-3-(piperidin-1-yl)quinoxaline

Cat. No. B183479
CAS RN: 32998-26-8
M. Wt: 247.72 g/mol
InChI Key: HDZLRVKTLOUROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(piperidin-1-yl)quinoxaline is a versatile chemical compound used in diverse scientific research studies. It has a molecular weight of 247.73 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-(piperidin-1-yl)quinoxaline is 1S/C13H14ClN3/c14-12-13 (17-8-4-1-5-9-17)16-11-7-3-2-6-10 (11)15-12/h2-3,6-7H,1,4-5,8-9H2 .


Physical And Chemical Properties Analysis

2-Chloro-3-(piperidin-1-yl)quinoxaline is a powder at room temperature . It has a melting point of 64-66 degrees Celsius .

Scientific Research Applications

Use in Organic Chemistry

  • “2-Chloro-3-(piperidin-1-yl)quinoxaline” is a chemical compound used in organic chemistry .
  • It has a molecular weight of 247.73 and a melting point between 64-66 degrees Celsius .
  • This compound is typically stored at room temperature and comes in a powder form .

Use in Pharmacology

  • Quinoxaline derivatives, such as “2-Chloro-3-(piperidin-1-yl)quinoxaline”, have been studied for their diverse pharmacological activities .
  • These compounds have shown potential as bactericides, insecticides, antibacterials, antifungals, antituberculars, analgesics, and anti-inflammatories .
  • The importance of quinoxaline derivatives comes from their nitrogen content, which makes them heterocyclic compounds .

Use in Cancer Research

  • Quinoxaline derivatives have also been studied for their potential use in cancer research .
  • Specific types of cancer that have been studied include ovarian carcinoma, colon cancer, and breast cancer .

Use in Chemical Synthesis

  • Quinoxaline derivatives can be synthesized through various methods .
  • These methods include cyclocondensation, oxidation, condensation, intramolecular cyclization, and ring transformation .

Use in Catalyst Systems

  • This compound has been used in the preparation of quinoxaline derivatives utilizing phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .

Use in Biological and Pharmacological Studies

  • Quinoxaline derivatives have shown diverse pharmacological activities. These include antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV agents, anti-inflammatory and analgesic activities .

Use in Drug Design

  • Piperidine-containing compounds, such as “2-Chloro-3-(piperidin-1-yl)quinoxaline”, represent one of the most important synthetic medicinal blocks for drug construction .
  • These compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Use in Anticancer Research

  • Certain quinoxaline derivatives, including potentially “2-Chloro-3-(piperidin-1-yl)quinoxaline”, have shown high activity against cancer cell lines .
  • These compounds have been compared with doxorubicin, a standard drug used in cancer treatment .

Safety And Hazards

The safety information for 2-Chloro-3-(piperidin-1-yl)quinoxaline includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 2-Chloro-3-(piperidin-1-yl)quinoxaline are not available in the retrieved data, quinoline derivatives, which are structurally similar to quinoxalines, are being explored for their potential in synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-chloro-3-piperidin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLRVKTLOUROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285449
Record name 2-chloro-3-(piperidin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(piperidin-1-yl)quinoxaline

CAS RN

32998-26-8
Record name 2-Chloro-3-(1-piperidinyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32998-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 41971
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC41971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-(piperidin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Nikpour, E Salami - International Journal of Heterocyclic …, 2015 - jcrs.ahvaz.iau.ir
Displacement reaction of 2, 3-dichloroquinoxaline with secondary amines in boiling ethanol afforded its mono aminoquinoxaline derivatives. Further reaction of the latter compounds …
Number of citations: 3 jcrs.ahvaz.iau.ir
M Nikpour, E Salami - Journal of Chemical Reactivity and Synthesis, 2011 - jcrs.ahvaz.iau.ir
Displacement reaction of 2,3-dichloroquinoxaline with secondary amines in boiling ethanol afforded it`s mono aminoquinoxaline derivatives. Further reaction of the latter compounds …
Number of citations: 4 jcrs.ahvaz.iau.ir
HAS Abbas, AR Al-Marhabi, YA Ammar - Acta Pol. Pharm, 2017 - ptfarm.pl
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2, 3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIA …
Number of citations: 12 www.ptfarm.pl

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